Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a bromomethyl group at position 1 and an ethyl ester at position 3. This structure combines a strained bicyclic framework with reactive functional groups, making it a valuable intermediate in organic synthesis, particularly for drug discovery and materials science. The bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOMLLGRYNELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and agrochemistry due to its unique structural properties and biological activities. This article examines the compound's biological activity, including its synthesis, properties, and applications.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C₉H₁₄BrO₃
- Molecular Weight : 220.12 g/mol
- IUPAC Name : this compound
- CAS Number : 2253631-03-5
The compound features a bromomethyl group, which enhances its reactivity and potential for biological interactions.
Synthesis of this compound
The synthesis of this compound typically involves the iodocyclization of precursors followed by bromination to introduce the bromomethyl group. This method allows for the formation of various derivatives that can be further modified for specific biological applications .
Medicinal Chemistry Applications
This compound has been identified as a bioisostere for ortho- and meta-benzenes, which are common motifs in many pharmaceuticals. Its incorporation into drug design can enhance bioavailability and reduce toxicity while maintaining therapeutic efficacy .
Agrochemical Potential
The compound has also shown promise in agrochemical applications, particularly as a building block for developing herbicides and pesticides. Its structural features allow for modifications that can lead to compounds with enhanced activity against various pests and diseases in crops .
Case Studies and Research Findings
Several studies have highlighted the biological activity of bicyclic compounds similar to this compound:
- Antimicrobial Activity : Research has demonstrated that related bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens, making them candidates for new antibiotic development.
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects in vitro, suggesting potential use in treating inflammatory diseases.
- Enzyme Inhibition : Compounds within this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₉H₁₃BrO₂
Molecular Weight : 233 g/mol
IUPAC Name : Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in various fields.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced pharmacological properties.
Table 1: Potential Derivatives and Their Activities
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study evaluating the cytotoxicity of synthesized derivatives on MDA-MB-231 breast cancer cells, the following IC50 values were observed:
Table 2: Cytotoxicity Data Against MDA-MB-231 Cells
| Compound | IC50 (μM) |
|---|---|
| Derivative X | 5.0 |
| Derivative Y | 3.5 |
These findings suggest that modifications to the bicyclic structure can enhance anticancer activity by improving interactions with cellular targets.
Antibacterial Properties
The antibacterial activity of derivatives from this compound has also been explored, with promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 3: Antibacterial Activity Data
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 12 |
These results indicate that specific structural modifications can lead to enhanced antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles, forming derivatives with modified functionality.
Key Observations :
-
Reactions proceed with inversion of configuration due to the SN2 mechanism .
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Steric hindrance from the bicyclic framework slows substitution compared to linear analogs.
Ring-Opening Reactions
The strained oxabicyclo[2.1.1]hexane ring undergoes acid- or base-catalyzed ring-opening to yield diols or ethers.
| Conditions | Reagents | Product | Selectivity | References |
|---|---|---|---|---|
| H₂SO₄ (1 M), H₂O, reflux | - | 4-(Hydroxymethyl)cyclopentane-1,2-diol | >95% | |
| NaOMe, MeOH, 50°C | - | Methyl ether derivatives | 88% |
Mechanistic Insight :
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Acidic conditions protonate the ether oxygen, enabling nucleophilic attack by water .
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Base-mediated ring-opening generates alkoxide intermediates, leading to ether formation .
Oxidation and Reduction
The ethyl ester and bicyclic framework participate in redox reactions.
Limitations :
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Strong oxidizing agents (e.g., CrO₃) degrade the bicyclic structure .
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Controlled reduction preserves the oxabicyclo core.
Cross-Coupling Reactions
The bromomethyl group participates in catalytic cross-coupling under transition metal catalysis.
Optimization Challenges :
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Bulky ligands improve selectivity by mitigating steric clashes.
Thermal and Photochemical Reactions
The bicyclic framework undergoes rearrangements under extreme conditions.
Applications :
-
Photochemical rearrangements enable access to medium-sized rings .
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Thermal degradation studies inform stability in synthetic workflows .
Comparative Reactivity with Analogs
A comparison with structurally related compounds highlights key differences:
Industrial and Pharmacological Relevance
-
Scalable Synthesis : Micellar catalysis in water improves sustainability of
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogen Substitution (Br vs. I):
- The iodomethyl analog (C₉H₁₃IO₃) exhibits a higher molecular weight (296.99 vs. ~265.11 for bromo) and enhanced leaving-group ability, making it more reactive in nucleophilic substitutions . Predicted collision cross-section (CCS) values for its adducts (e.g., 142.3 Ų for [M+H]+) aid in mass spectrometry characterization .
- Bromine offers a balance between stability and reactivity, favoring controlled synthetic modifications .
Functional Group Replacements (Br → N₃, NH₂): The azidomethyl derivative (CAS 2229261-01-0) enables bioorthogonal "click" chemistry but is discontinued, highlighting supply-chain challenges . The aminomethyl analog (CAS 2230799-70-7) is marketed as a hydrochloride salt, improving aqueous solubility for drug formulation .
Substituent Effects on Lipophilicity: Adding a butyl group (C₁₃H₂₁IO₃) increases the XLogP3 to 3.2, enhancing membrane permeability .
Steric and Electronic Modifications: Fluoromethyl derivatives (e.g., 2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride) leverage fluorine’s electronegativity to resist oxidative metabolism .
Q & A
Q. What are the common synthetic routes for Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, forming the bicyclic core. Post-functionalization with bromomethyl groups is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Alternatively, cyclization of 3-hydroxycyclobutanemethanol derivatives with bromomethyl precursors has been reported .
Q. How is the stereochemical configuration of the ethoxycarbonyl group confirmed in this bicyclic system?
The endo configuration of the ethoxycarbonyl group is validated using spectroscopy, which reveals distinct coupling constants for axial vs. equatorial substituents. X-ray crystallography further confirms spatial arrangements, as seen in related 2-oxabicyclo[2.1.1]hexane derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) functional groups.
- : Resolves splitting patterns for the bromomethyl group (~3.3–3.7 ppm) and bicyclic protons (4.0–5.0 ppm).
- : Confirms the ester carbonyl (~165–170 ppm) and quaternary carbons in the bicyclic framework .
Advanced Research Questions
Q. How does the 2-oxabicyclo[2.1.1]hexane core serve as a bioisostere for ortho-substituted phenyl rings?
The bicyclic system mimics phenyl ring geometry (distance ≈ 3.6 Å vs. 3.0–3.1 Å for phenyl) while reducing planarity ( ≈ 80° vs. 7–8° for phenyl). This enhances solubility (e.g., boscalid analogue solubility increased from 11 µM to 152 µM) and reduces lipophilicity ( ≈ -0.5 to -1.4). The oxygen atom in the bridge improves hydrogen-bonding potential, influencing target interactions .
Q. What are the fragmentation pathways observed during solvolysis of bromomethyl derivatives?
Solvolysis of bromomethyl-substituted 2-oxabicyclo[2.1.1]hexanes proceeds via two competing pathways:
- Displacement : Nucleophilic attack on the bromomethyl group (e.g., by water or alcohols).
- Fragmentation : Cleavage of the bicyclic ring under acidic or thermal stress, yielding unsaturated esters (e.g., ethyl 2-ethenyl-4-oxobutyrate). Fragmentation dominates with polar aprotic solvents (e.g., DMSO) or elevated temperatures .
Q. How does metabolic stability change when substituting phenyl rings with 2-oxabicyclo[2.1.1]hexanes?
In boscalid analogues, replacing phenyl with the bicyclic core increased metabolic stability in human liver microsomes (intrinsic clearance reduced from 26 to 3 mg min µL). The oxygen atom likely reduces cytochrome P450 binding affinity, while the saturated core minimizes oxidative degradation .
Methodological Recommendations
- Synthesis Optimization : Use photocycloaddition with UV light (254 nm) for bicyclic core formation, followed by bromination with NBS in dichloromethane at 0°C .
- Crystallography : Employ SHELXL for structure refinement, leveraging high-resolution data to resolve strained bicyclic geometries .
- Bioisostere Screening : Compare clogP, solubility, and metabolic stability via LC-MS and microsomal assays to validate physicochemical improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
